molecular formula C15H25Cl2N3O B1402640 2-(3-Pyridin-2-yl-propyl)-pyrrolidine-2-carboxylic aciddimethylamide dihydrochloride CAS No. 1361112-20-0

2-(3-Pyridin-2-yl-propyl)-pyrrolidine-2-carboxylic aciddimethylamide dihydrochloride

Cat. No. B1402640
M. Wt: 334.3 g/mol
InChI Key: PDAUPMAGTNDWLU-UHFFFAOYSA-N
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Description

2-(3-Pyridin-2-yl-propyl)-pyrrolidine-2-carboxylic aciddimethylamide dihydrochloride is a useful research compound. Its molecular formula is C15H25Cl2N3O and its molecular weight is 334.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Derivatives Formation

The compound "2-(3-Pyridin-2-yl-propyl)-pyrrolidine-2-carboxylic acid dimethylamide dihydrochloride" and its related structures have been the focus of various synthetic procedures aimed at creating pharmacologically active molecules. For instance, the synthesis of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides and their subsequent reactions demonstrate the complexity and potential of pyridine derivatives in generating diverse heterocyclic structures (Chigorina, Bespalov, & Dotsenko, 2019). Similarly, the creation of N-heterocyclic carbene-PdCl-[(2-Pyridyl)alkyl carboxylate] complexes and their role in catalysis highlights the application of pyridine derivatives in the field of catalytic chemistry (Chen & Yang, 2018).

Synthesis Involving Pyridine Derivatives

Pyridine derivatives, closely related to the chemical structure , are key intermediates in the synthesis of complex molecules. The preparation of 7,7-dichloro-5,7-dihydro-thieno[3,4-b]pyridin-5-one, through a reaction involving pyridine-3-carboxylic acid, showcases the synthetic versatility of pyridine derivatives (van Es, Staskun, & Fernandes, 2007).

Reactivity and Functionalization

The reactivity of pyridine derivatives towards various reagents forms the basis of synthesizing pharmacologically relevant molecules. The synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an intermediate in insecticide production, exemplifies the reactivity and utility of pyridine cores in synthesizing bioactive compounds (Wen-bo, 2011).

Crystal Engineering and Material Science

In material science and crystal engineering, pyridine derivatives play a pivotal role. For instance, the study of carboxylic acid–acid hydrogen-bonding dimer and acid–pyridine hydrogen-bonding motif in molecules bearing pyridine groups has contributed significantly to understanding molecular interactions in solid-state structures (Long, Zhou, Parkin, & Li, 2014).

properties

IUPAC Name

N,N-dimethyl-2-(3-pyridin-2-ylpropyl)pyrrolidine-2-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O.2ClH/c1-18(2)14(19)15(10-6-12-17-15)9-5-8-13-7-3-4-11-16-13;;/h3-4,7,11,17H,5-6,8-10,12H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDAUPMAGTNDWLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1(CCCN1)CCCC2=CC=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Pyridin-2-yl-propyl)-pyrrolidine-2-carboxylic aciddimethylamide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Pyridin-2-yl-propyl)-pyrrolidine-2-carboxylic aciddimethylamide dihydrochloride
Reactant of Route 2
2-(3-Pyridin-2-yl-propyl)-pyrrolidine-2-carboxylic aciddimethylamide dihydrochloride
Reactant of Route 3
2-(3-Pyridin-2-yl-propyl)-pyrrolidine-2-carboxylic aciddimethylamide dihydrochloride
Reactant of Route 4
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2-(3-Pyridin-2-yl-propyl)-pyrrolidine-2-carboxylic aciddimethylamide dihydrochloride
Reactant of Route 5
Reactant of Route 5
2-(3-Pyridin-2-yl-propyl)-pyrrolidine-2-carboxylic aciddimethylamide dihydrochloride
Reactant of Route 6
2-(3-Pyridin-2-yl-propyl)-pyrrolidine-2-carboxylic aciddimethylamide dihydrochloride

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